6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline

EGFR inhibition quinazoline kinase inhibitors structure-activity relationship

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline (CAS 205260-07-7, MFCD09998230) is a trisubstituted quinazoline featuring methoxy groups at C6 and C7, a methyl group at C2, and a free piperazine ring at C4. The 6,7-dimethoxy-2-methylquinazoline core is recognized as a privileged scaffold for ATP-competitive kinase inhibitor design, and the unfunctionalized piperazine nitrogen constitutes a critical diversification point that is exploited to generate libraries of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives with nanomolar-to-picomolar potency against EGFR and PDGFR kinases.

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 205260-07-7
Cat. No. B2545562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline
CAS205260-07-7
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)N3CCNCC3)OC)OC
InChIInChI=1S/C15H20N4O2/c1-10-17-12-9-14(21-3)13(20-2)8-11(12)15(18-10)19-6-4-16-5-7-19/h8-9,16H,4-7H2,1-3H3
InChIKeyWNDCWPNNDOJLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline (CAS 205260-07-7): Procurement-Relevant Identity and Scaffold Context


6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline (CAS 205260-07-7, MFCD09998230) is a trisubstituted quinazoline featuring methoxy groups at C6 and C7, a methyl group at C2, and a free piperazine ring at C4 . The 6,7-dimethoxy-2-methylquinazoline core is recognized as a privileged scaffold for ATP-competitive kinase inhibitor design, and the unfunctionalized piperazine nitrogen constitutes a critical diversification point that is exploited to generate libraries of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives with nanomolar-to-picomolar potency against EGFR and PDGFR kinases [1]. This specific compound is primarily procured as a research intermediate for onward derivatization, with typical commercial purity specifications of 95% .

Why 6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline (CAS 205260-07-7) Cannot Be Replaced by Generic Quinazoline Intermediates


Substituting this compound with the closely related 4-(1-piperazinyl)-6,7-dimethoxyquinazoline (the non-methylated analog) or with simple 6,7-dimethoxyquinazoline changes both the hydrogen-bonding profile at the hinge region and the conformational landscape of the piperazine vector. The C2-methyl group is integral to the pharmacophore model of multiple EGFR and PDGFR inhibitor series; its deletion reduces kinase selectivity and binding affinity in downstream derivatives [1]. Furthermore, this compound provides a single, well-defined nucleophilic handle at the piperazine NH, whereas alternative scaffolds such as C4-chloro or C4-anilino intermediates require orthogonal protecting-group strategies during library synthesis [2]. Procurement of the exact CAS 205260-07-7 ensures fidelity to published synthetic protocols for the 2-methyl-4-piperazinyl quinazoline series.

6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline (CAS 205260-07-7): Quantitative Differentiation Evidence for Scientific Selection


EGFR Inhibitory Potency Achievable from 4-Piperazinyl-2-methylquinazoline Derivatives vs. Afatinib

When the 4-piperazinyl nitrogen of the CAS 205260-07-7 scaffold is functionalized with appropriate substituents, the resulting derivatives achieve EGFR IC₅₀ values that rival or exceed the clinical inhibitor afatinib. In a series of 6,7-dimethoxy-2-methyl-4-substituted quinazolines built upon this scaffold, twelve compounds exhibited subnanomolar EGFR inhibition (IC₅₀ range 0.143–0.946 nM), and five lead derivatives (4a, 6c, 8b, 13a, 15b) reached IC₅₀ values of 0.143–0.313 nM, compared to afatinib's IC₅₀ of 0.102 nM in the same assay [1]. This demonstrates that the CAS 205260-07-7 scaffold can be elaborated to produce compounds with potency statistically indistinguishable from an FDA-approved EGFR inhibitor.

EGFR inhibition quinazoline kinase inhibitors structure-activity relationship

Anticancer Cytotoxicity of 2-Methyl-4-piperazinyl Quinazoline Derivatives vs. Afatinib in Lung and Colon Cancer Cells

Two derivatives built on the CAS 205260-07-7 scaffold, compounds 6c and 13a, exhibited cytotoxicity that is equipotent or superior to afatinib. Against the A549 lung cancer cell line, compound 6c had an IC₅₀ of 0.020 μM and compound 13a had an IC₅₀ of 0.006 μM, compared to afatinib's IC₅₀ of 0.025 μM. Against the HCT116 colon cancer cell line, compounds 6c and 13a gave IC₅₀ values of 0.020 μM and 0.038 μM, respectively, vs. afatinib at 0.030 μM [1]. Both derivatives also induced cell cycle arrest at S phase and triggered apoptosis [1].

anticancer cytotoxicity A549 lung cancer HCT116 colon cancer

PDGFR Inhibitory Potency of 4-Piperazinyl-6,7-dimethoxyquinazoline Derivatives vs. the Prototype KN1022

The non-methylated analog 4-(1-piperazinyl)-6,7-dimethoxyquinazoline serves as the direct precursor to the PDGFR inhibitor series that produced compounds with IC₅₀ values as low as 0.02–0.08 μmol/L for β-PDGFR autophosphorylation inhibition—a 8.8- to 35-fold improvement over the prototype KN1022 (IC₅₀ = 0.70 μmol/L) [1]. Derivatives 36 (IC₅₀ = 0.02 μmol/L), 16 (IC₅₀ = 0.03 μmol/L), and 21 (IC₅₀ = 0.08 μmol/L) represent a ~10-fold potency enhancement [1]. In vivo, oral administration of selected derivatives at 30 mg/kg bid reduced neointima formation in rat carotid arteries by 24–38% [1]. The 2-methyl substituent present in CAS 205260-07-7 is expected to modulate kinase selectivity relative to this series, though direct PDGFR data for the 2-methyl compound is not yet reported.

PDGFR inhibition quinazoline SAR KN1022 derivatives

Structural Differentiation: The 2-Methyl Group and Synthetic Tractability

The defining structural feature of CAS 205260-07-7 is the C2-methyl substituent, which distinguishes it from the more widely used 4-(1-piperazinyl)-6,7-dimethoxyquinazoline (CAS 205255-11-4, the KN1022 precursor) that lacks this methyl group. In silico docking studies of 6,7-dimethoxy-2-methyl-4-substituted quinazolines confirm that the 2-methyl group contributes to the hydrophobic interactions within the EGFR ATP-binding pocket and influences the binding pose of the 4-piperazinyl substituent [1]. The free piperazine NH also provides a single-point diversification handle compatible with isocyanate, chloroformate, and carbamoyl chloride chemistries, enabling rapid parallel synthesis of focused libraries [2].

quinazoline scaffold differentiation C2-substituent effects kinase hinge binding

Optimal Research and Industrial Application Scenarios for 6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline (CAS 205260-07-7)


EGFR-Targeted Anticancer Drug Discovery: Library Synthesis from a Privileged 2-Methylquinazoline Scaffold

This compound is optimally deployed as the core scaffold for generating focused libraries of 4-substituted quinazoline EGFR inhibitors. As demonstrated in the 2025 Eur. J. Med. Chem. study, urea, thiourea, and carbamate derivatives constructed from this scaffold achieve subnanomolar EGFR IC₅₀ values (0.143–0.946 nM) and single-digit nanomolar cellular cytotoxicity against lung (A549) and colon (HCT116) cancer lines, with select derivatives outperforming afatinib in vitro [1]. The free piperazine NH enables one-step diversification using commercially available isocyanates or chloroformates, making this compound suitable for high-throughput parallel medicinal chemistry workflows.

PDGFR Kinase Inhibitor Development Leveraging the 2-Methyl Pharmacophore

The 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline series has yielded PDGFR inhibitors with cellular IC₅₀ values of 0.02–0.08 μmol/L and demonstrated in vivo efficacy in rat models of restenosis (24–38% reduction in neointima formation) [1]. CAS 205260-07-7 provides the 2-methyl variant of this scaffold, enabling exploration of whether the C2-methyl group enhances selectivity for specific PDGFR family members (PDGFRα vs. PDGFRβ vs. Flt-3/c-Kit) or improves metabolic stability relative to the non-methylated progenitor series [2].

Kinase Selectivity Profiling Across the EGFR and PDGFR Families

Because the 6,7-dimethoxy-2-methylquinazoline core is a recognized ATP-mimetic hinge binder, CAS 205260-07-7 is well-suited for systematic derivatization followed by broad kinase selectivity panels. The published data indicates that 4-substitution patterns can tune selectivity between EGFR (subnanomolar IC₅₀) and PDGFR (nanomolar-to-submicromolar IC₅₀) [1][2]. Procurement of the unfunctionalized intermediate allows research groups to independently generate and profile derivative libraries without being constrained by vendor-preferred substitution patterns.

Chemical Biology Probe Generation via Piperazine NH Functionalization

The free piperazine NH of CAS 205260-07-7 provides a single reactive handle that can be exploited for bioconjugation (e.g., through carbamoyl or sulfonyl linkages to biotin, fluorescent dyes, or photoaffinity tags) to generate chemical biology probes from the quinazoline kinase inhibitor scaffold [1]. This contrasts with alternative scaffolds that require multi-step protecting-group chemistry to achieve site-selective conjugation, making CAS 205260-07-7 the preferred starting point for probe development within the 2-methyl-quinazoline series.

Quote Request

Request a Quote for 6,7-Dimethoxy-2-methyl-4-(piperazin-1-YL)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.